molecular formula C14H14N6O2S B12206518 N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B12206518
M. Wt: 330.37 g/mol
InChI Key: MXFCNVGQADJJLH-UHFFFAOYSA-N
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Description

“N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and tetrazole intermediates, followed by their coupling through a sulfanyl linkage. Common reagents and conditions might include:

    Oxazole formation: Cyclization of appropriate precursors under acidic or basic conditions.

    Tetrazole formation: Reaction of nitriles with azides under thermal or catalytic conditions.

    Coupling reaction: Use of thiolating agents and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve continuous flow chemistry, use of green solvents, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or heterocycles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, substituted aromatic or heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets or pathways.

Industry

In industry, it might find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide” would depend on its specific biological activity. It could interact with enzymes, receptors, or other molecular targets, modulating their function through binding or inhibition. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
  • N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Uniqueness

Compared to similar compounds, “N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide” may exhibit unique properties due to the specific substituents on the aromatic rings and heterocycles, which can influence its reactivity, biological activity, and overall stability.

Properties

Molecular Formula

C14H14N6O2S

Molecular Weight

330.37 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C14H14N6O2S/c1-9-3-5-11(6-4-9)20-14(16-18-19-20)23-8-13(21)15-12-7-10(2)22-17-12/h3-7H,8H2,1-2H3,(H,15,17,21)

InChI Key

MXFCNVGQADJJLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NOC(=C3)C

Origin of Product

United States

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